6,7-Dihydro-5H-cyclopenta[b]pyridine chemical structure
6,7-Dihydro-5H-cyclopenta[b]pyridine chemical structure
An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine: Synthesis, Properties, and Applications
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-Cyclopentenopyridine, is a bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its rigid structure, combining a pyridine ring with a fused cyclopentane ring, makes it a valuable scaffold and a versatile building block for a wide array of complex molecules. The pyridine moiety, a common feature in many pharmaceuticals, imparts specific electronic and solubility properties, while the fused aliphatic ring provides conformational constraint.
This molecule has garnered substantial attention primarily as a key intermediate in the synthesis of advanced pharmaceuticals, most notably the fourth-generation cephalosporin antibiotic, Cefpirome.[1][2] Beyond this, its derivatives are being explored for applications ranging from agrochemicals and specialty polymers to novel therapeutic agents such as kinase inhibitors and corrosion inhibitors.[3][4][5]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the molecule's physicochemical properties, detailed synthetic methodologies for the core structure and its key derivatives, an analysis of its chemical reactivity, and a survey of its established and emerging applications. The protocols and data presented herein are grounded in peer-reviewed literature to ensure scientific integrity and practical utility in a laboratory setting.
Chapter 1: Physicochemical Properties and Structural Analysis
A thorough understanding of the fundamental properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine is crucial for its effective use in synthesis and material design.
Core Chemical Structure
The molecule consists of a pyridine ring fused at the 2- and 3-positions with a cyclopentane ring.
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IUPAC Name: 6,7-dihydro-5H-cyclopenta[b]pyridine
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Common Synonyms: 2,3-Cyclopentenopyridine, 5H-1-Pyrindine (6,7-dihydro-), Pyrindan[3][6]
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CAS Number: 533-37-9[6]
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Molecular Formula: C₈H₉N[3]
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Molecular Weight: 119.16 g/mol [3]
Physicochemical Data
The physical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine are summarized in the table below. It's important to note that the reported state (liquid vs. solid) can vary based on purity.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder; Clear brown liquid | [3][7] |
| Melting Point | 68-72 °C | [3] |
| Boiling Point | 245-248 °C at 760 mmHg | [3] |
| Density | ~1.03 - 1.12 g/cm³ (predicted/reported) | [3][7] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound and its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is characterized by signals for the three aromatic protons on the pyridine ring and three sets of aliphatic protons corresponding to the CH₂ groups of the cyclopentane ring.
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¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclopentane ring. Spectroscopic data for derivatives is well-documented. For instance, the ketone derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, shows a characteristic downfield signal for the carbonyl carbon around 197 ppm.[8] For the parent compound, ¹³C NMR signals for the aliphatic carbons appear at δ 21.94, 29.45, and 31.49 ppm.[8]
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include C-H stretching for both aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring. The NIST Chemistry WebBook is a valuable resource for reference spectra.[6]
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used for molecular weight confirmation. The molecular ion peak (M⁺) for C₈H₉N would be observed at m/z 119.[6]
Chapter 2: Synthesis Methodologies
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and scale.
Synthesis of the Core Scaffold via Vilsmeier Cyclization
A practical and efficient route for the parent scaffold, particularly relevant to its use as a pharmaceutical intermediate, starts from commercially available cyclopentanone and benzylamine.[1][2] This multi-step process involves the formation of an enamine, acetylation, and a key Vilsmeier-Haack cyclization reaction followed by dechlorination.
Caption: Mn-catalyzed synthesis of the 5-one derivative.
Experimental Protocol: General Oxidation Procedure [8]
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To a 25 mL round-bottom flask, add 6,7-Dihydro-5H-cyclopenta[b]pyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and water (2.5 mL).
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Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) to the mixture.
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Stir the reaction mixture at 25 °C for 24 hours.
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Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the title compound. Yields are typically high (e.g., 88%). [8]
Multicomponent reactions (MCRs) provide an atom-economical and efficient pathway to construct complex, highly functionalized derivatives in a single step. The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is a prime example. [4][5][9]
Caption: Synthetic pathway from the core scaffold to Cefpirome.
Applications in Material Science and Agrochemicals
The nitrogen atom in the pyridine ring and the overall planar structure of the fused system make derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine effective as corrosion inhibitors for metals like carbon steel in acidic media. T[4][5]he mechanism involves the adsorption of the molecules onto the metal surface, forming a protective film that prevents corrosive attack. The efficiency of this inhibition is influenced by the substituents on the ring system.
Furthermore, the scaffold is a structural component in the development of crop protection compounds and serves as a building block for nitrogen-containing specialty polymers, where its high rigidity can enhance thermal and structural stability.
[3]### Chapter 4: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives.
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Hazards Identification: The compound is reported to cause irritation to the eyes, skin, and respiratory tract. I[7]ngestion may be harmful. The toxicological properties have not been fully investigated. *[7] Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under normal storage conditions but should be kept away from strong oxidizing agents and strong bases. *[7] Fire Safety: The material is combustible. In case of fire, use water spray, dry chemical, carbon dioxide, or an appropriate foam.
6,7-Dihydro-5H-cyclopenta[b]pyridine is a heterocyclic scaffold of considerable strategic importance. Its value is firmly established through its role in the synthesis of the antibiotic Cefpirome, and its potential continues to expand into diverse fields such as material science and agrochemicals. The synthetic routes to the core structure and its functionalized derivatives are well-documented and robust, offering chemists reliable methods for accessing this versatile building block. As the demand for novel pharmaceuticals and advanced materials grows, the utility of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is poised to increase, making it a subject of continued interest for research and development professionals.
References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]
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Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available from: [Link]
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Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 531, 255-258. Available from: [Link]
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LookChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Available from: [Link]
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Fouda, A. E. A. S., Elewady, Y. A., El-Shahat, M. F., & El-Dossoki, F. I. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24593–24613. Available from: [Link]
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National Institutes of Health. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available from: [Link]
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Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Available from: [Link]
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NIST. (n.d.). 5H-1-Pyrindine, 6,7-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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SpectraBase. (n.d.). 6,6-Diethyl-7-oxo-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine - Optional[MS (GC)] - Spectrum. Available from: [Link]
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Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Litvinov, V. P. (2010). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 59(1), 164–172. Available from: [Link]
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